Cas no 1806178-76-6 (Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate)
Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate
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- Inchi: 1S/C11H12F3NO4/c1-6-4-7(5-8(16)17-2)15-10(18-3)9(6)19-11(12,13)14/h4H,5H2,1-3H3
- InChI Key: OURIZFUKTZNHHE-UHFFFAOYSA-N
- SMILES: FC(OC1=C(N=C(CC(=O)OC)C=C1C)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 311
- XLogP3: 2.5
- Topological Polar Surface Area: 57.6
Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029087863-1g |
Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate |
1806178-76-6 | 97% | 1g |
$1,549.60 | 2022-03-31 |
Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate
Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1806178-76-6): A Comprehensive Overview
Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate, identified by its CAS number 1806178-76-6, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and applications in drug development. The unique structural features of this molecule, including the presence of methoxy, methyl, and trifluoromethoxy substituents, contribute to its distinct chemical properties and potential therapeutic benefits.
The synthesis and characterization of Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate have been subjects of extensive research due to its potential role in the development of novel pharmaceutical agents. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry. Recent studies have highlighted the compound's significance in the synthesis of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.
In recent years, there has been a growing interest in the development of small molecule inhibitors targeting protein kinases. These enzymes play a pivotal role in cell signaling pathways and are often dysregulated in diseases such as cancer. The structural framework of Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate makes it an attractive candidate for designing kinase inhibitors due to its ability to interact with specific pockets on the enzyme's active site. Researchers have reported promising results in preclinical studies where derivatives of this compound have demonstrated potent inhibitory effects on several kinases.
The trifluoromethoxy substituent is particularly noteworthy as it can influence both the electronic and steric properties of the molecule. This feature allows for fine-tuning of the compound's binding affinity and selectivity, which are critical factors in drug design. The methoxy and methyl groups further contribute to the compound's complexity, enabling multiple interaction points with biological targets. This structural diversity makes Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate a versatile scaffold for medicinal chemists.
Advances in computational chemistry have also played a significant role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding mode with target proteins, helping researchers optimize its pharmacological properties. These computational approaches are complemented by experimental techniques such as X-ray crystallography and NMR spectroscopy, which have been instrumental in confirming the structural integrity and dynamics of Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate.
The pharmacokinetic profile of this compound is another area of active investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for developing effective therapies. Preliminary studies suggest that Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate exhibits favorable metabolic stability, which could translate into improved bioavailability and prolonged half-life upon administration. This property is particularly advantageous for drugs that require less frequent dosing.
In conclusion, Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1806178-76-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential applications in drug development make it a subject of considerable interest among scientists. As research continues to uncover new therapeutic avenues, compounds like this one are poised to play a significant role in addressing unmet medical needs.
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